molecular formula C26H19N3O6 B2616215 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-71-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2616215
CAS No.: 877656-71-8
M. Wt: 469.453
InChI Key: IBCCTZBIKBSMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic small molecule for research use only. This compound features a benzofuro[3,2-d]pyrimidinedione core, a structure of significant interest in medicinal chemistry for its potential as a scaffold in enzyme inhibition studies. The molecular design, which incorporates a 1,3-benzodioxole moiety, is similar to that found in other biologically active compounds and enzyme inhibitors researched in various disease areas . This product is provided as a solid and is intended for in-vitro research applications. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research purposes. Please refer to the safety data sheet (SDS) prior to handling.

Properties

CAS No.

877656-71-8

Molecular Formula

C26H19N3O6

Molecular Weight

469.453

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H19N3O6/c30-22(27-13-16-10-11-20-21(12-16)34-15-33-20)14-28-23-18-8-4-5-9-19(18)35-24(23)25(31)29(26(28)32)17-6-2-1-3-7-17/h1-12H,13-15H2,(H,27,30)

InChI Key

IBCCTZBIKBSMCY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)OC6=CC=CC=C64

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Benzofuropyrimidine-Dione Derivatives

  • 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (): Key Difference: Substitution at the acetamide group (2-methoxyphenyl vs. benzodioxolylmethyl). Impact: The methoxy group in the reference compound may reduce solubility compared to the benzodioxole moiety, which is more lipophilic . Synthesis: Prepared via condensation of 2-aminobenzofuran derivatives with diketones, followed by acetamide coupling. Yield and purity data are unavailable.

Benzodioxole-Acetamide Derivatives

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) (): Key Difference: Replaces the benzofuropyrimidine-dione core with a bromobenzylamino group. Synthetic Route: Reductive amination using sodium triacetoxyborohydride (yield: ~50–60%) . Bioactivity: Not explicitly stated, but similar compounds target bacterial pathogens via enzyme inhibition.

Physicochemical Properties

Property Target Compound 2-Methoxyphenyl Analog () SW-C165 ()
Molecular Weight ~495 g/mol (estimated) 477.45 g/mol ~450 g/mol
Solubility Moderate (benzodioxole) Low (methoxy group) Moderate (bromobenzyl)
Melting Point Not reported Not reported Not reported
Spectral Data Likely distinct $^1$H NMR shifts for benzodioxole (δ 6.8–7.2 ppm) and pyrimidine-dione (δ 8.0–8.5 ppm) Confirmed via $^1$H/$^13$C NMR $^1$H NMR: δ 7.3–7.6 ppm (aromatic), δ 3.7 ppm (acetamide)

Benzofuropyrimidine-Dione Derivatives

  • Anti-Inflammatory Activity: Analogs with pyrimidine-dione cores (e.g., thiazolidinone derivatives in ) show IC$_{50}$ values of 10–50 µM against COX-2 .
  • Antibacterial Potential: Benzothiazole-acetamide hybrids () exhibit MIC values of 2–8 µg/mL against S. aureus .

Benzodioxole Derivatives

  • Antiparasitic Activity : Compounds like C26 () target Salmonella virulence factors, with IC$_{50}$ < 10 µM .

Acetamide Linker Role

  • The acetamide group in SW-C165 enhances cellular uptake, as evidenced by its superior bioavailability compared to amine-linked analogs .

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